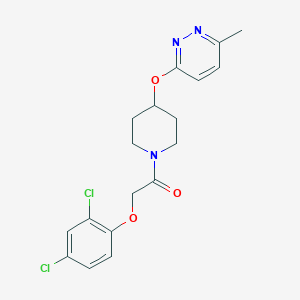
2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19Cl2N3O3 and its molecular weight is 396.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C18H19Cl2N3O3
- Molecular Weight : 396.27 g/mol
The key functional groups include a dichlorophenoxy moiety and a piperidine ring, which are known to influence biological activity significantly.
Research indicates that compounds with similar structures often exhibit activities through various mechanisms, including:
- Antimicrobial Activity : Compounds with piperidine and phenoxy groups have shown effectiveness against a range of bacterial strains. The presence of the pyridazine moiety may enhance this activity by affecting membrane permeability or inhibiting specific metabolic pathways.
- Antioxidant Properties : The chlorinated phenyl group is associated with antioxidant activity, potentially reducing oxidative stress in biological systems.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related piperidine derivatives reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 6.25 to 200 µg/mL, with some derivatives showing promising results comparable to established antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 6.25 |
| Compound B | S. aureus | 12.5 |
| Compound C | Klebsiella pneumoniae | 25 |
Case Studies
- Case Study on Antimicrobial Efficacy : A series of novel derivatives based on piperidine were synthesized and evaluated for their antimicrobial properties. Among these, certain compounds exhibited MIC values as low as 6.25 µg/mL against E. coli, indicating strong potential as antibacterial agents .
- Toxicological Assessment : In a toxicity study involving zebrafish, exposure to related herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) demonstrated significant impairment in mitochondrial function and behavior. This suggests that similar compounds might exhibit adverse effects on non-target organisms, raising concerns about their environmental impact .
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of the parent compound. The findings suggest that modifications to the piperidine and pyridazine rings can lead to enhanced biological activities:
- Antifungal Activity : Some derivatives have shown promising antifungal properties in vitro, indicating a broader spectrum of action beyond bacterial targets.
- Mechanistic Insights : Molecular docking studies reveal that hydrophobic interactions between the compound and target proteins play a crucial role in its biological activity .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-12-2-5-17(22-21-12)26-14-6-8-23(9-7-14)18(24)11-25-16-4-3-13(19)10-15(16)20/h2-5,10,14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEYTMDIBCOTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














